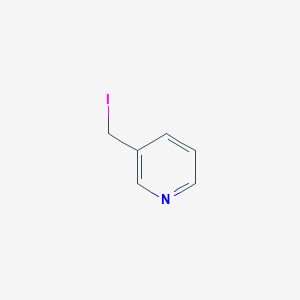

3-(Iodomethyl)pyridine

Descripción general

Descripción

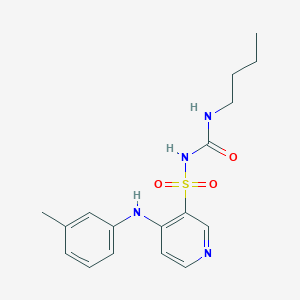

3-(Iodomethyl)pyridine hydriodide is a halogenated heterocyclic building block .

Synthesis Analysis

While specific synthesis methods for 3-(Iodomethyl)pyridine were not found, there are efficient synthesis methods reported for imidazole and pyrimidine derivatives .Molecular Structure Analysis

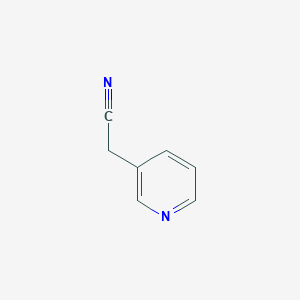

The molecular formula of 3-(Iodomethyl)pyridine is C6H6IN . The InChI string is InChI=1S/C6H6IN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2 . The Canonical SMILES is C1=CC(=CN=C1)CI .Chemical Reactions Analysis

While specific chemical reactions involving 3-(Iodomethyl)pyridine were not found, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis

The molecular weight of 3-(Iodomethyl)pyridine is 219.02 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 218.95450 g/mol . The Topological Polar Surface Area is 12.9 Ų .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

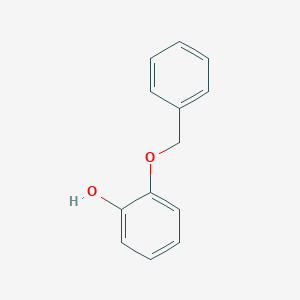

- 3-(3'-Pyridinyloxymethyl)pyridine, a derivative of 3-(Iodomethyl)pyridine, has been prepared through a reaction of 3-hydroxymethylpyridine with 3-bromopyridine. The product has been studied for its polarographic properties and structural characterization (Attalla, Burnett, & Summers, 1985).

Interaction with Other Chemical Compounds

- Studies on 5-trifluoromethyl-pyridine-2-thione interacting with molecular iodine have provided insights into the formation of n–σ* complexes and the resulting crystal structure of new salts, indicating the relevance of pyridine derivatives in complex formation and structural analysis (Chernov'yants et al., 2011).

Environmental Applications

- Research on the degradation of pyridine in drinking water using a dielectric barrier discharge system highlights the potential of pyridine derivatives in environmental applications, especially in the treatment of water contaminated with nitrogen heterocyclic compounds (Li et al., 2017).

Pharmaceutical and Biological Research

- Studies of 3-(1H-Pyrazol-1-yl)pyridine as an electron-transporting unit for bipolar host materials in phosphorescent organic light-emitting diodes (PhOLEDs) demonstrate the utility of pyridine derivatives in the development of electronic and photonic devices (Li, Li, Liu, & Jin, 2016).

Chemistry of Metal Complexes

- Rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands have been synthesized and characterized, showing the significance of pyridine derivatives in the study of metal-ligand interactions and their photophysical properties (Salassa et al., 2008).

Catalysis and Material Science

- The synthesis and characterization of fluorescent polyphenol species derived from methyl substituted aminopyridine based Schiff bases indicate the role of pyridine derivatives in the field of material science, particularly in the development of electronic, opto-electronic, and photovoltaic applications (Kaya, Yıldırım, & Avci, 2010).

Safety and Hazards

Direcciones Futuras

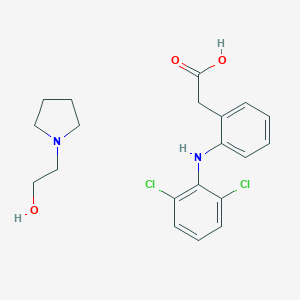

There is a need for a single robust method allowing the selective introduction of multiple functional groups to pyridine . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . There is also a need for more attention to the enantioselective LSF of pyridine-containing drugs .

Propiedades

IUPAC Name |

3-(iodomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLQALFLQMRSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376671 | |

| Record name | 3-(iodomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Iodomethyl)pyridine | |

CAS RN |

142179-84-8 | |

| Record name | 3-(iodomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

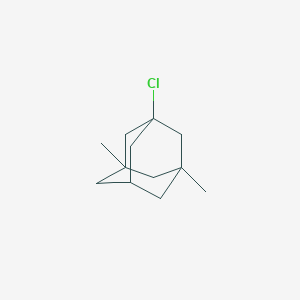

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

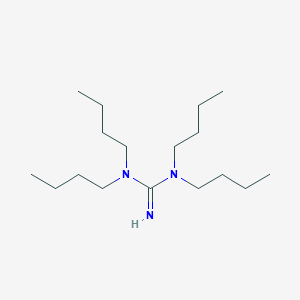

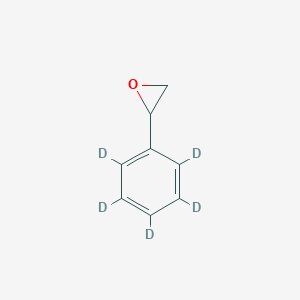

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)

![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)